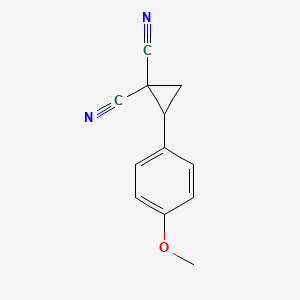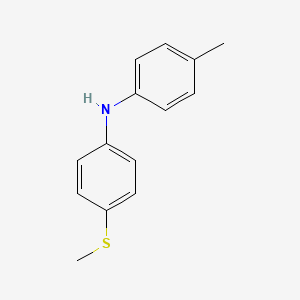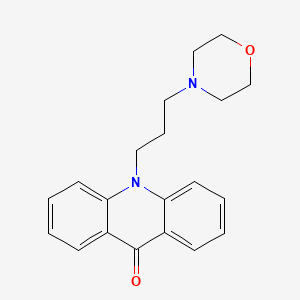![molecular formula C15H13N3O6 B14135742 5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1174879-24-3](/img/structure/B14135742.png)
5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazole ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 1,3-benzodioxole with acetyl chloride to form 6-acetyl-1,3-benzodioxole. This intermediate is then reacted with a suitable isocyanate to introduce the carbamoyl group. The final step involves the cyclization of the intermediate with 1-methyl-1H-pyrazole-4-carboxylic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: Shares the benzodioxole moiety but differs in the acyl group and overall structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring but with different heteroaryl substitutions.
Uniqueness
5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Eigenschaften
CAS-Nummer |
1174879-24-3 |
|---|---|
Molekularformel |
C15H13N3O6 |
Molekulargewicht |
331.28 g/mol |
IUPAC-Name |
5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N3O6/c1-7(19)8-3-11-12(24-6-23-11)4-10(8)17-14(20)13-9(15(21)22)5-16-18(13)2/h3-5H,6H2,1-2H3,(H,17,20)(H,21,22) |
InChI-Schlüssel |
NETGRIJCAUQQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=C(C=NN3C)C(=O)O)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
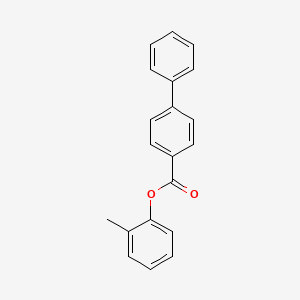
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
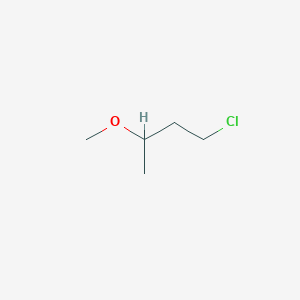

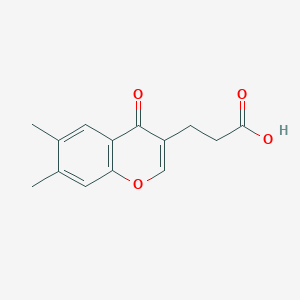

![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
